(1R,5R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid

Catalog No.
S8343529
CAS No.
M.F
C22H21NO4
M. Wt
363.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,5R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-a...

Product Name

(1R,5R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid

IUPAC Name

(1R,5R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C22H21NO4/c24-20(25)22-10-9-14(22)11-23(13-22)21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25)/t14-,22-/m0/s1

InChI Key

BYEWVSCMZIHATN-FPTDNZKUSA-N

SMILES

C1CC2(C1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1CC2(C1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Isomeric SMILES

C1C[C@]2([C@@H]1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

The compound (1R,5R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid is a bicyclic structure featuring a nitrogen atom integrated into a carbon framework, specifically classified as an azabicyclo compound. The compound is characterized by the presence of a fluorenylmethoxycarbonyl group, which is often utilized in the context of protecting groups in organic synthesis. This structure contributes to its potential reactivity and biological activity.

, including:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amide Formation: The carboxylic acid can react with amines to form amides.
  • Nucleophilic Substitution: The azabicyclic structure may undergo nucleophilic attacks at the nitrogen or carbon centers.

These reactions are critical for its utility in synthesizing derivatives or conjugates that may exhibit enhanced biological properties.

Preliminary studies suggest that compounds similar to (1R,5R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid may exhibit significant biological activities, including:

  • Antimicrobial Properties: Certain azabicyclic compounds have shown efficacy against various bacterial strains.
  • Analgesic Effects: Some derivatives have been investigated for pain relief properties.
  • Cytotoxicity: The compound's structure suggests potential interactions with cellular targets, indicating possible anticancer activity.

The biological activity of this compound can be predicted using computational methods such as the Prediction of Activity Spectra for Substances (PASS), which evaluates the structural characteristics against known biological activities .

Synthesis of (1R,5R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid typically involves several steps:

  • Formation of the Bicyclic Framework: Starting from a suitable precursor, the bicyclic structure can be formed through cyclization reactions.
  • Introduction of Functional Groups: The fluorenylmethoxycarbonyl group can be introduced via a coupling reaction, often utilizing coupling agents or catalysts.
  • Carboxylic Acid Derivatization: The final step usually involves converting a hydroxyl or other functional group into a carboxylic acid through oxidation or hydrolysis reactions.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

The unique structure of this compound allows for various applications:

  • Pharmaceutical Development: Potential use in drug design due to its biological activity.
  • Chemical Probes: Utilized in research for studying biological systems and mechanisms.
  • Synthesis Intermediates: Serves as a building block for more complex organic molecules.

Interaction studies are essential to understanding how this compound behaves in biological systems. These studies may include:

  • Binding Affinity Assessments: Determining how well the compound binds to specific proteins or enzymes.
  • Metabolic Pathway Analysis: Investigating how the compound is metabolized within biological systems and its potential effects on metabolic enzymes.
  • Toxicological Evaluations: Assessing the safety profile and side effects associated with its use.

Similar Compounds

Several compounds share structural similarities with (1R,5R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid, which can provide insights into its uniqueness:

Compound NameStructure CharacteristicsUnique Features
3-Azabicyclo[3.2.0]heptaneBasic bicyclic structure without substituentsLacks fluorenylmethoxycarbonyl group
9-FluorenylmethanolContains fluorenyl moietyNo bicyclic nitrogen structure
2-Azabicyclo[2.2.1]heptaneSimilar bicyclic structure but different ring sizeDifferent nitrogen positioning and ring size

These comparisons highlight how the incorporation of specific functional groups and structural modifications can influence both chemical reactivity and biological activity.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

363.14705815 g/mol

Monoisotopic Mass

363.14705815 g/mol

Heavy Atom Count

27

Dates

Last modified: 04-15-2024

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